

4-Amino-1H-quinolin-2-one chemical properties and stability

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Compound of Interest

Compound Name: 4-Aminoquinoline-2-one

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An In-Depth Technical Guide to 4-Amino-1H-quinolin-2-one: Chemical Properties and Stability

This guide provides a comprehensive technical overview of 4-Amino-1H-quinolin-2-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key structural motif, its derivatives have been explored for a range of biological activities.^[1] This document delves into the core chemical properties, reactivity, stability, and handling protocols essential for researchers, scientists, and drug development professionals working with this molecule.

Core Molecular Identity and Structure

Nomenclature and Identification

- Systematic IUPAC Name: 4-Amino-1H-quinolin-2-one
- Common Synonyms: 4-Amino-2(1H)-quinolinone, 4-Aminoquinolin-2-ol, 4-Amino-2-hydroxyquinoline^[2]
- CAS Registry Number: 110216-87-0
- Molecular Formula: C₉H₈N₂O
- Molecular Weight: 160.17 g/mol ^[3]

Tautomerism: The Quinolinone-Quinolinol Equilibrium

A critical feature of 4-Amino-1H-quinolin-2-one is its existence in a tautomeric equilibrium between the lactam (keto) form and the lactim (enol) form. Spectroscopic and crystallographic data confirm that the keto form, 4-amino-1H-quinolin-2-one, is the predominant and more stable tautomer in both solid and solution states.^[4] This preference is attributed to the extended conjugation and thermodynamic stability of the amide group within the heterocyclic ring.^{[5][6]}

Caption: Tautomeric equilibrium of 4-Amino-1H-quinolin-2-one.

Physicochemical and Spectroscopic Profile

The physical and spectral properties are fundamental for the identification, characterization, and quantification of 4-Amino-1H-quinolin-2-one.

Physical Properties

Property	Value	Source(s)
Appearance	Solid at room temperature (e.g., powder or crystals).	^[1]
Solubility	Moderately soluble in polar organic solvents like DMSO and DMF.	^{[1][7]}
Melting Point	Typically in the range of 240-260 °C, though may vary with purity.	^[8] (related structures)
XLogP3-AA	1.1	^[3]
Hydrogen Bond Donor	2	^[3]
Hydrogen Bond Acceptor	3	^[3]

Spectroscopic Data

Spectroscopic analysis is the cornerstone of structural elucidation. The following data are representative for the 4-Amino-1H-quinolin-2-one scaffold.

Technique	Characteristic Features
¹ H NMR	(DMSO-d ₆ , 400 MHz): Chemical shifts (δ) for aromatic protons typically appear between 7.0 and 8.5 ppm. The exocyclic amino (-NH ₂) protons present as a broad singlet, and the amide N-H proton also appears as a singlet, often downfield (>10 ppm). The vinyl proton at the C3 position is characteristically observed as a singlet around 5.5-6.5 ppm.[8][9]
¹³ C NMR	(DMSO-d ₆ , 100 MHz): The carbonyl carbon (C2) is a key diagnostic signal, typically found highly deshielded at δ ≈ 160-177 ppm. Aromatic carbons resonate in the δ 115-150 ppm range. The C3 and C4 carbons show distinct shifts reflecting their electronic environment.[7][8]
IR (KBr)	Key vibrational bands include: N-H stretching (amide and amine) around 3100-3400 cm ⁻¹ , a strong C=O stretching (amide I band) at approximately 1650 cm ⁻¹ , and C=C aromatic stretching vibrations in the 1400-1600 cm ⁻¹ region.[10]
Mass Spec.	(ESI-MS): The compound is readily ionized. The expected [M+H] ⁺ peak would be at m/z 161.07, corresponding to the protonated molecule (C ₉ H ₉ N ₂ O ⁺).[1][8]

Chemical Reactivity and Synthesis

The reactivity of 4-Amino-1H-quinolin-2-one is dictated by the interplay of the electron-rich amino group, the nucleophilic C3 position, and the amide functionality.

Key Reactions

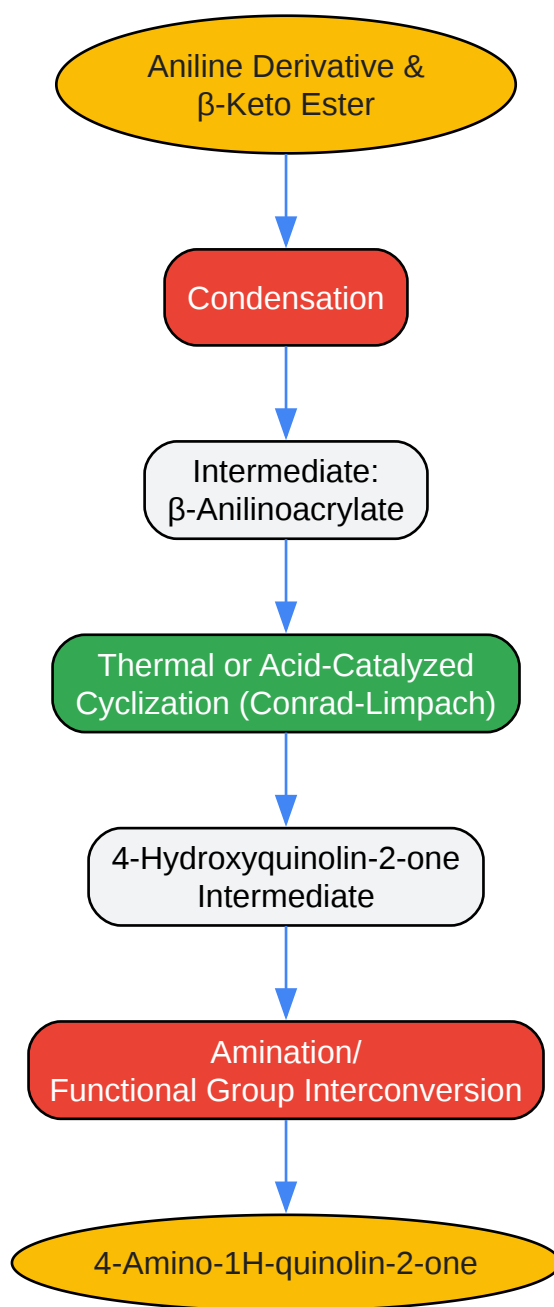
- Mannich Reaction:** The molecule can act as both a C- and N-nucleophile. The C3 position is sufficiently nucleophilic to participate in Mannich reactions with formaldehyde and various

amines, leading to the formation of 3-substituted aminomethyl derivatives.^{[7][11]} This reaction is a powerful tool for carbon-carbon bond formation at the C3 position.

- **Acylation and Alkylation:** The exocyclic amino group and the amide nitrogen can undergo acylation and alkylation reactions, although selectivity can be a challenge. These modifications are crucial for structure-activity relationship (SAR) studies in drug discovery.
- **Electrophilic Substitution:** The benzene portion of the quinolinone ring can undergo electrophilic aromatic substitution. The directing effects of the fused heterocyclic ring influence the position of substitution.

Synthetic Overview

Several synthetic routes to the quinolin-2-one core have been established. One of the most common is the Knorr cyclization or related methods involving the cyclization of β -keto anilides.



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Caption: Generalized workflow for the synthesis of 4-Amino-1H-quinolin-2-one.

Stability, Degradation, and Storage

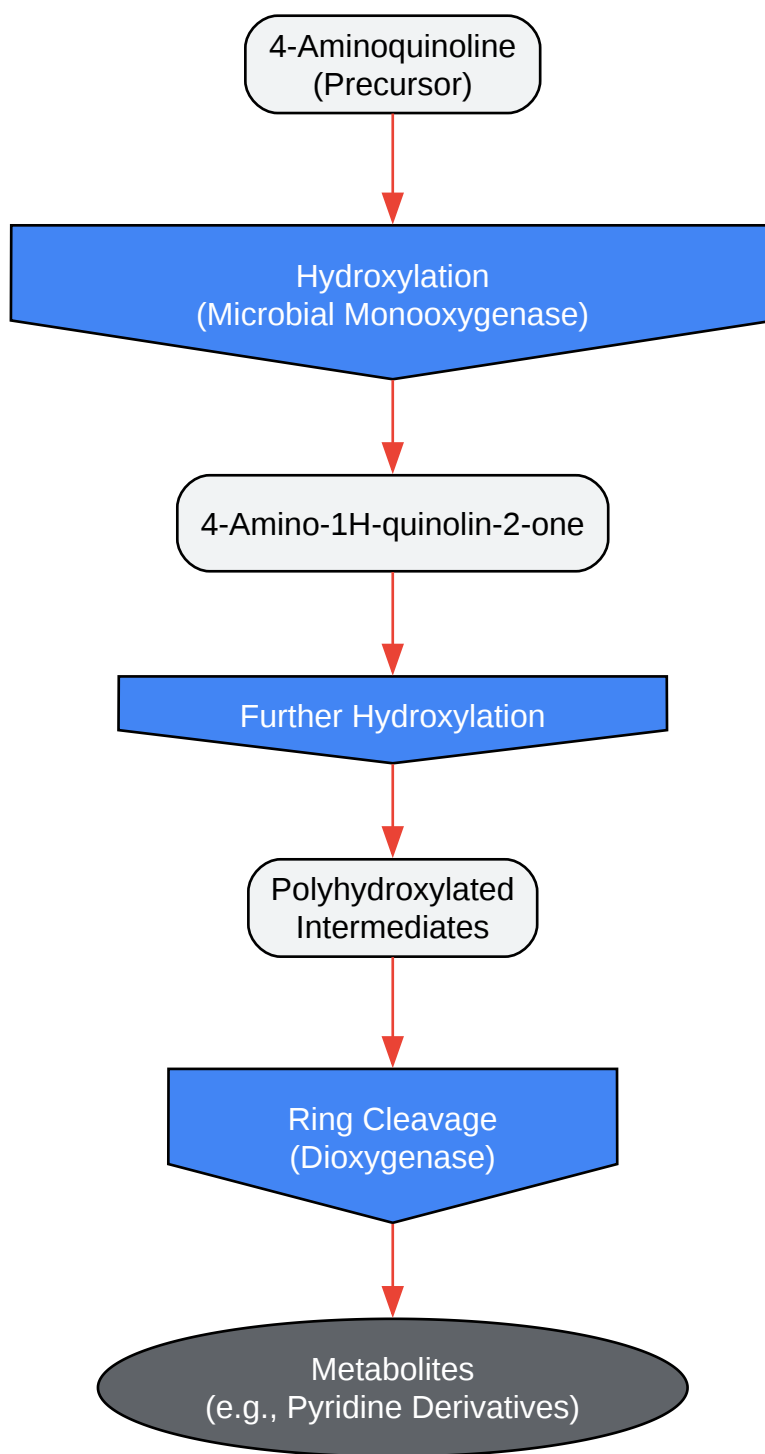
Understanding the stability profile is critical for ensuring the integrity of the compound during storage, experimentation, and formulation.

General Stability and Incompatibilities

- **Thermal Stability:** The compound is generally stable at ambient temperatures. However, prolonged exposure to high temperatures may lead to decomposition.
- **Chemical Stability:** As a general precaution, avoid contact with strong oxidizing agents, strong acids, and strong bases, which can catalyze degradation or unwanted reactions.[\[12\]](#)
- **Light and Air Sensitivity:** Some quinoline derivatives can be sensitive to light and air.[\[13\]](#) It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light, especially for long-term storage or as an analytical standard.

Potential Degradation Pathways

The quinoline ring, while aromatic, is susceptible to microbial degradation. Studies on the parent quinoline structure show that a common initial step is hydroxylation, often at the C2 position, to form the corresponding quinolin-2-one.[\[14\]](#)[\[15\]](#)[\[16\]](#) This suggests that 4-Amino-1H-quinolin-2-one itself represents an early-stage metabolite in the potential biodegradation of a related quinoline precursor. Further degradation would likely proceed via additional hydroxylations followed by ring-opening of the carbocyclic ring.[\[14\]](#)



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Caption: Hypothetical biodegradation pathway based on related quinoline structures.

Recommended Storage Protocol

To ensure long-term stability and prevent degradation, the following storage conditions are recommended:

- **Temperature:** Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.
- **Atmosphere:** Store under an inert gas like argon or nitrogen to minimize oxidative degradation.[\[13\]](#)
- **Container:** Use a tightly sealed, opaque container to protect from moisture and light.[\[17\]](#)
- **Location:** Keep in a well-ventilated area away from incompatible materials.[\[13\]](#)

Experimental Protocols and Safety

Handling and Safety Precautions

Researchers must consult the material's specific Safety Data Sheet (SDS) before handling. General safety precautions include:

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- **Engineering Controls:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[\[13\]](#)
- **Exposure Avoidance:** Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Avoid ingestion and inhalation.
- **Disposal:** Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes a self-validating system for preparing a standard stock solution for biological or chemical assays.

Materials:

- 4-Amino-1H-quinolin-2-one (solid)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Analytical balance (readable to 0.01 mg)
- Calibrated micropipettes
- Vortex mixer
- Amber glass vial or cryovial

Procedure:

- Pre-Calculation: Calculate the mass of 4-Amino-1H-quinolin-2-one required. For 1 mL of a 10 mM solution (MW = 160.17 g/mol): $\text{Mass (mg)} = 10 \text{ mmol/L} * 1 \text{ L}/1000 \text{ mL} * 1 \text{ mL} * 160.17 \text{ g/mol} * 1000 \text{ mg/g} = 1.60 \text{ mg}$
- Weighing: Tare a clean, dry amber vial on the analytical balance. Carefully weigh approximately 1.60 mg of the compound directly into the vial. Record the exact mass.
- Solvent Addition: Based on the exact mass recorded, calculate the precise volume of DMSO needed to achieve a 10 mM concentration. $\text{Volume (mL)} = [\text{Mass (mg)} / 160.17 \text{ (g/mol)}] / 10 \text{ (mmol/L)} * 1000 \text{ (mL/L)} / 1000 \text{ (mg/g)} = \text{Mass (mg)} / 1.6017$ Using a calibrated micropipette, add the calculated volume of DMSO to the vial.
- Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (<40°C) may be used if dissolution is slow, but verify thermal stability first.
- Validation Check: Visually inspect the solution against a bright light to ensure no particulates are present. The solution should be clear.
- Storage: Label the vial clearly with the compound name, exact concentration, solvent, and date of preparation. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol: General Stability Assessment by HPLC

This workflow outlines a method to assess the stability of the compound under various stress conditions (e.g., pH, temperature, light).

Methodology:

- **Standard Preparation:** Prepare a fresh, accurately concentrated stock solution (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
- **Stress Conditions:**
 - **Acidic:** Dilute the stock solution in 0.1 M HCl.
 - **Basic:** Dilute the stock solution in 0.1 M NaOH.
 - **Oxidative:** Dilute the stock solution in 3% H₂O₂.
 - **Thermal:** Incubate the stock solution at an elevated temperature (e.g., 60°C).
 - **Photolytic:** Expose the stock solution to UV light.
- **Time Points:** At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stressed sample.
- **HPLC Analysis:**
 - **Column:** C18 reverse-phase column (e.g., 4.6 x 250 mm).[\[18\]](#)
 - **Mobile Phase:** A gradient of water (with 0.1% formic acid or TFA) and acetonitrile is typically effective.
 - **Detection:** UV detector set at a wavelength of maximum absorbance for the compound.
 - **Analysis:** Inject the samples onto the HPLC system.
- **Data Interpretation:**

- Monitor the peak area of the parent compound over time. A decrease in peak area indicates degradation.
- Observe the chromatogram for the appearance of new peaks, which correspond to degradation products.
- Calculate the percentage of compound remaining at each time point to quantify its stability under each condition.

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